Amsonic acid

Overview

Description

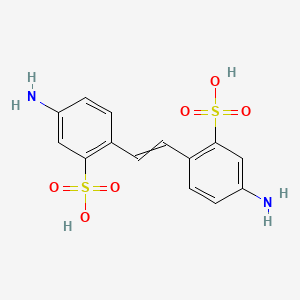

Amsonic acid (4,4'-diamino-2,2'-stilbenedisulfonic acid, CAS 81-11-8) is a synthetic organic compound with the molecular formula C₁₄H₁₄N₂O₆S₂ and a molecular weight of 370.40 g/mol. It is characterized by a stilbene backbone with sulfonic acid and amino functional groups . Key properties include:

- Melting point: >325°C

- Water solubility: <0.1 g/100 mL at 23°C

- Applications: Primarily used in the synthesis of dyes, optical brighteners, and fluorescent whitening agents . Recent studies also highlight its role in colloidal dispersion of single-walled carbon nanotubes (SWCNTs) in polar solvents, despite its low water solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amsonic acid is predominantly synthesized via the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNDS), a nitro-substituted precursor. The reduction process typically employs iron powder in an acidic aqueous medium, although alternative reductants like sodium hydrosulfite (Na₂S₂O₄) have been explored for enhanced efficiency .

Iron-Mediated Reduction

In a standard laboratory procedure, DNDS is suspended in water and heated to 80–90°C under vigorous stirring. Iron powder is introduced incrementally to maintain a controlled exothermic reaction, while sulfuric acid (H₂SO₄) is added to stabilize the pH between 2–3. The reduction converts nitro groups (-NO₂) to amino groups (-NH₂), yielding this compound as a disodium salt. Post-reaction, the mixture is filtered to remove iron sludge, and the filtrate is neutralized with sodium hydroxide (NaOH) to precipitate the product .

Reaction Summary:

{14}\text{H}{10}\text{N}2\text{O}{10}\text{S}2 \xrightarrow[\text{H}2\text{SO}4, \Delta]{\text{Fe}} \text{C}{14}\text{H}{14}\text{N}2\text{O}8\text{S}2 + \text{Byproducts}

Sodium Hydrosulfite Reduction

For industrial applications, sodium hydrosulfite offers a cleaner reduction pathway. DNDS is dissolved in alkaline water (pH 9–10) at 60°C, and Na₂S₂O₄ is added in stoichiometric excess. This method reduces reaction time to 2–3 hours and minimizes iron contamination, though it requires precise pH control to prevent over-reduction .

Industrial Production Methods

Large-scale this compound production integrates continuous-flow reactors and advanced oxidation processes to maximize yield and minimize waste.

Continuous-Flow Synthesis

Modern facilities utilize tubular reactors where DNDS and reductant solutions are pumped concurrently. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | ↑ 15–20% |

| Residence Time | 30–45 minutes | ↑ 10% |

| Reductant Concentration | 1.2–1.5 molar | Prevents side reactions |

This method achieves 85–90% conversion efficiency, with real-time monitoring via UV-Vis spectroscopy to track nitro group reduction .

Wastewater Pretreatment

Industrial effluents from this compound synthesis contain residual sulfonic acids and iron ions. Fenton’s reagent (Fe²⁺/H₂O₂) and ozonation are employed to degrade organic pollutants, reducing chemical oxygen demand (COD) by 70–80% prior to discharge .

Purification and Isolation Techniques

Crude this compound is purified through sequential crystallization and ion-exchange processes.

Recrystallization

The disodium salt is dissolved in hot deionized water (80°C) at a concentration of 150 g/L and cooled to 5°C to induce crystallization. Adding ethanol (20% v/v) enhances yield by lowering solubility. Repeated recrystallization achieves ≥99% purity, confirmed by HPLC analysis .

Ion-Exchange Chromatography

For pharmaceutical-grade this compound, strong cation-exchange resins (e.g., Dowex 50WX8) remove trace metal ions. The eluate is lyophilized to obtain a free-flowing powder with <10 ppm heavy metal content .

Conversion to Derivatives and Salts

This compound’s sulfonic acid groups enable derivatization into salts and esters for specialized applications.

Quaternary Ammonium Salts

Bis-quaternary ammonium amsonates are synthesized by reacting this compound with diquaternary ammonium halides. For example, hexamethonium amsonate is prepared by mixing disodium amsonate with hexamethylene-1,6-bis(trimethylammonium bromide) in aqueous solution. The product precipitates as pale yellow crystals, which are recrystallized from water to achieve 98% purity .

Example Reaction:

3\text{)}3\text{N}^+(\text{CH}2)6\text{N}^+(\text{CH}3\text{)}3 \rightarrow \text{Hexamethonium Amsonate} + 2\text{NaBr}

Acid-Catalyzed Esterification

This compound reacts with methanol (CH₃OH) in the presence of concentrated HCl to form dimethyl amsonate, a hydrophobic derivative used in polymer stabilizers. The reaction proceeds at 60°C for 6 hours, with a 75% isolated yield .

Key Reaction Parameters and Optimization

pH Control

Maintaining pH 2–3 during iron-mediated reduction prevents premature precipitation of iron hydroxides, which entrap product and reduce yield. Automated titration systems are critical in industrial settings .

Solvent Systems

Mixed solvents (e.g., water-ethanol 4:1) improve solubility of intermediates and reduce viscosity, facilitating filtration and crystallization .

Analytical Methods for Quality Control

| Method | Purpose | Acceptance Criteria |

|---|---|---|

| HPLC (C18 column) | Purity assessment | ≥99.0% area |

| Karl Fischer Titration | Moisture content | ≤0.5% w/w |

| ICP-MS | Heavy metal analysis | <10 ppm for Pb, Cd, Hg |

Chemical Reactions Analysis

Oxidation Reactions

The amino groups and conjugated double bond in amsonic acid render it susceptible to oxidation:

-

Oxidation of Amino Groups:

Treatment with hydrogen peroxide or potassium permanganate oxidizes primary amines to nitro groups or other derivatives. -

Double Bond Cleavage:

Ozonolysis or strong oxidative agents degrade the stilbene structure, yielding sulfonated aromatic fragments.

Key Reagents and Outcomes:

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Acidic/neutral, 25–50°C | Nitro derivatives |

| KMnO<sub>4</sub> | Aqueous, 70–90°C | Sulfonated benzoic acid derivatives |

Substitution and Salt Formation

This compound reacts with electrophiles and bases to form derivatives or salts:

Quaternary Ammonium Salt Formation

Reaction with bis-quaternary ammonium iodides (e.g., hexamethylene-bis-methylpyrrolidinium di-iodide) yields sparingly soluble amsonates :

Example Reaction:

Notable Salts and Properties:

| Quaternary Ammonium Salt | Solubility in Water (20°C) | Melting Point (°C) |

|---|---|---|

| Hexamethylene-bis-methylpyrrolidinium amsonate | 0.13% | 285–290 (decomp.) |

| Tetramethylene-bis(diethylmethylammonium) amsonate | Low | 201–205 (decomp.) |

Acid-Base Reactions

This compound forms disodium salts (e.g., 4,4'-diaminostilbene-2,2'-disulfonate disodium salt) when neutralized with NaOH . These salts are critical intermediates in dye synthesis .

Toxicological Degradation

In vivo studies in rodents reveal no carcinogenic activity at doses up to 25,000 ppm (rats) and 12,500 ppm (mice) over 2 years . Metabolic pathways likely involve conjugation and excretion of sulfonated metabolites.

Scientific Research Applications

4,4’-Diaminostilbene-2,2’-disulphonic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Diaminostilbene-2,2’-disulphonic acid involves its interaction with various molecular targets and pathways. The compound’s amino and sulfonic acid groups allow it to bind to specific sites, influencing the optical properties of materials it is applied to . Its weak estrogenic properties are thought to be due to its structural similarity to diethylstilbestrol .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Key Findings :

- Amsonic acid and 4-nitrotoluene exhibit estrogenic effects, but this compound requires higher doses (300–1000 mg/kg) compared to synthetic estrogens like diethylstilbestrol (DES, 56-53-1) .

- DNSDSA and MNBSA lack estrogenic activity, emphasizing the critical role of amino groups in this compound’s biological effects .

Functional Analogs: Estrogenic Compounds

This compound’s estrogenic properties invite comparison with synthetic estrogens:

Key Findings :

- DES is ~300x more potent than this compound in uterotropic assays, highlighting the importance of hydroxyl groups over sulfonic acid moieties in estrogen receptor binding .

- Both compounds share a stilbene backbone, but DES lacks sulfonic acid groups, reducing its industrial utility compared to this compound .

Industrial and Environmental Impact

This compound’s role in SWCNT dispersion contrasts with its environmental risks:

- SWCNT Dispersion: this compound achieves stable colloidal dispersion of SWCNTs in water via nonmicellar adsorption, outperforming fluorescent brighteners (FB28, FB220) in exfoliation efficiency .

- Toxicity Profile: Classified as a carcinogen in rodent studies, with occupational exposure linked to reproductive toxicity in humans .

Biological Activity

Amsonic acid, chemically known as 4,4'-diamino-2,2'-stilbenedisulfonic acid, is a compound primarily utilized in the synthesis of dyes and optical brighteners. Recent studies have highlighted its biological activity, particularly its estrogenic properties and potential implications for health.

- Chemical Formula : C₁₄H₁₄N₂O₆S₂

- Molecular Weight : 342.40 g/mol

- CAS Number : 6668

The structure of this compound features two sulfonic acid groups and two amino groups attached to a stilbene backbone, which is significant for its biological interactions.

Estrogenic Activity

This compound has been documented to possess estrogenic activity , which may contribute to various biological effects. This property has raised concerns regarding its potential impact on human health, particularly in occupational settings where exposure levels may be significant.

Case Study: Occupational Exposure

A notable study indicated that factory workers exposed to this compound reported complaints of impotency, suggesting a link between exposure and endocrine disruption due to its estrogen-like effects . This raises questions about the safety of handling this compound in industrial applications.

Carcinogenicity

Long-term toxicological studies conducted on rodents (F344/N rats and B6C3F1 mice) revealed no evidence of carcinogenic activity associated with this compound. The studies involved administering varying concentrations (up to 100,000 ppm) over extended periods (up to two years) without observing significant tumor development .

Genetic Toxicity

This compound was tested for mutagenicity using Salmonella typhimurium strains and Chinese hamster ovary cells. Results showed no mutagenic effects, indicating that it does not induce genetic mutations under the tested conditions .

Summary of Toxicology Findings

Applications in Nanotechnology

Recent research has explored the use of this compound in the dispersion of single-walled carbon nanotubes (SWCNTs). It has been shown to aid in achieving stable colloidal dispersions, enhancing the application of SWCNTs in various fields such as electronics and materials science. The compound acts as a surfactant, improving the stability of these nanomaterials in aqueous solutions despite its own insolubility .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of amsonic acid, and how do they influence experimental design?

this compound (4,4'-diaminostilbene-2,2'-disulfonic acid; CAS 81-11-8) has a molecular formula of C₁₄H₁₄N₂O₆S₂ , a molecular weight of 370.40 g/mol , and a melting point >325°C. Its low water solubility (<0.1 g/100 mL at 23°C) necessitates the use of polar solvents or surfactants in aqueous experiments. Researchers must account for its insolubility when designing dissolution protocols, such as using ethanol or surfactants like sodium dodecylbenzenesulfonate (SDBS) to enhance dispersion .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is classified as hazardous (Risk Code: C) and requires strict safety measures:

- Inhalation/contact : Use fume hoods and personal protective equipment (PPE). In case of exposure, rinse with water and seek medical advice.

- Waste disposal : Follow institutional guidelines for sulfonated aromatic compounds.

Refer to Material Safety Data Sheets (MSDS) for detailed handling protocols .

Advanced Research Questions

Q. How does this compound induce mammary gland tumors in rodent models, and what methodological controls are essential in carcinogenicity studies?

this compound acts as a mammary gland carcinogen in female rats, likely via estrogenic activity or DNA adduct formation. Key experimental design considerations include:

- Dose-response analysis : Use uterine weight increase as a biomarker for estrogenic effects .

- Control groups : Include sham-exposed cohorts and positive controls (e.g., estradiol).

- Histopathology : Monitor tumor incidence using the Carcinogenic Potency Database (CPDB) guidelines .

Q. How does this compound facilitate the colloidal dispersion of single-walled carbon nanotubes (SWCNTs), and what analytical techniques validate this mechanism?

this compound stabilizes SWCNTs in water and ethanol via non-micellar adsorption, distinct from traditional surfactants. Methodological steps include:

- Dispersion protocol : Sonication of SWCNTs with this compound (1–2 mg/mL) followed by centrifugation to remove aggregates.

- Characterization :

Q. How can researchers resolve contradictions in reported molecular structures and bioactivity data for this compound?

Q. What strategies mitigate experimental artifacts in mutagenicity assays involving this compound?

this compound’s precursors (e.g., 4-nitrotoluene) exhibit mutagenic activity in Salmonella typhimurium assays. To minimize artifacts:

- Purification : Use HPLC to remove synthetic byproducts.

- Negative controls : Include solvent-only and compound-free groups.

- Dose calibration : Avoid concentrations exceeding solubility limits to prevent precipitation .

Q. Methodological Guidance for Data Analysis

Q. How should researchers analyze conflicting data on this compound’s environmental persistence and toxicity?

- Meta-analysis : Aggregate data from EPA IRIS, NTP reports, and peer-reviewed studies.

- Statistical models : Apply hierarchical clustering to identify dose-dependent vs. threshold effects .

- Uncertainty quantification : Report confidence intervals for LD₅₀ values derived from rodent studies .

Q. What advanced spectroscopic techniques characterize this compound’s interaction with biomolecules?

- FTIR spectroscopy : Identify sulfonic acid group interactions with proteins.

- X-ray crystallography : Resolve binding modes in enzyme inhibition studies (e.g., cytochrome P450).

- NMR titration assays : Quantify binding constants with DNA duplexes .

Q. Tables of Key Data

Properties

IUPAC Name |

5-amino-2-[2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJHVSOVQBJEBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024926 | |

| Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-11-8 | |

| Record name | Diaminostilbenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-diaminostilbene-2,2'-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.